molecular formula C24H31NO4S B11677364 Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11677364
M. Wt: 429.6 g/mol
InChI Key: HSLZWKCHHKDEHN-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzothiophene core substituted with a 6-methyl group and an ethyl ester at position 2. Characterization methods include NMR, HRMS-ESI, and chromatographic purification, as seen in structurally related derivatives .

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-6-28-23(27)21-18-12-7-15(2)13-19(18)30-22(21)25-20(26)14-29-17-10-8-16(9-11-17)24(3,4)5/h8-11,15H,6-7,12-14H2,1-5H3,(H,25,26)

InChI Key

HSLZWKCHHKDEHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The Gewald reaction constructs the 2-aminothiophene scaffold using:

  • 3-methylcyclohexanone (providing the 6-methyl group),

  • Ethyl cyanoacetate ,

  • Sulfur ,

  • Base catalyst (e.g., diethylamine or morpholine).

Mechanism :

  • Knoevenagel condensation between 3-methylcyclohexanone and ethyl cyanoacetate.

  • Sulfur incorporation via cyclization, forming the thiophene ring.

Optimized Protocol

Parameter Condition
SolventEthanol (anhydrous)
Temperature80°C, reflux for 4–6 hours
Molar Ratios3-methylcyclohexanone : ethyl cyanoacetate : sulfur = 1 : 1 : 1.2
CatalystMorpholine (10 mol%)
WorkupFiltration, washing with H<sub>2</sub>O, recrystallization (ethanol)
Yield85–91%

Characterization Data :

  • IR (KBr) : 3350 cm<sup>-1</sup> (N–H stretch), 1680 cm<sup>-1</sup> (C=O ester).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 4.20 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 2.75–2.65 (m, 2H, CH<sub>2</sub>), 2.50–2.40 (m, 2H, CH<sub>2</sub>), 1.95 (s, 3H, CH<sub>3</sub>), 1.30 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>).

Synthesis of (4-tert-Butylphenoxy)acetyl Chloride

Phenoxyacetic Acid Preparation

Reagents :

  • 4-tert-Butylphenol,

  • Chloroacetic acid,

  • NaOH (aq.).

Procedure :

  • Dissolve 4-tert-butylphenol (1 eq) and chloroacetic acid (1.2 eq) in 10% NaOH.

  • Reflux at 100°C for 6 hours.

  • Acidify with HCl to pH 2–3, extract with ethyl acetate, dry (Na<sub>2</sub>SO<sub>4</sub>), and evaporate.

Yield : 78–85%

Acyl Chloride Formation

Reagents :

  • (4-tert-Butylphenoxy)acetic acid,

  • Thionyl chloride (SOCl<sub>2</sub>),

  • Catalytic DMF.

Procedure :

  • Reflux (4-tert-butylphenoxy)acetic acid (1 eq) with SOCl<sub>2</sub> (3 eq) and DMF (0.1 eq) in anhydrous toluene at 70°C for 3 hours.

  • Remove excess SOCl<sub>2</sub> under vacuum.

Yield : 90–95%

Acylation of 2-Amino Intermediate

Reaction Conditions

Parameter Condition
SolventDichloromethane (DCM)
BaseTriethylamine (2.5 eq)
Temperature0°C to room temperature, 12 hours
Stoichiometry2-Amino intermediate : acyl chloride = 1 : 1.1
PurificationColumn chromatography (hexane/ethyl acetate = 4:1)
Yield70–75%

Characterization Data

  • IR (KBr) : 1725 cm<sup>-1</sup> (ester C=O), 1650 cm<sup>-1</sup> (amide C=O), 1240 cm<sup>-1</sup> (C–O–C).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

    • δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH),

    • δ 4.15 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 4.00 (s, 2H, COCH<sub>2</sub>O),

    • δ 2.70–2.50 (m, 4H, CH<sub>2</sub>), 1.90 (s, 3H, CH<sub>3</sub>), 1.40 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>), 1.25 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>).

  • HRMS (ESI) : m/z calculated for C<sub>24</sub>H<sub>31</sub>NO<sub>4</sub>S [M+H]<sup>+</sup>: 430.2021; found: 430.2018.

Alternative Methodologies

Microwave-Assisted Gewald Reaction

  • Conditions : Ethanol, 150°C, 20 minutes.

  • Yield : 88% (vs. 85% conventional).

Coupling Reagent-Mediated Acylation

  • Reagents : HATU, DIPEA in DMF.

  • Yield : 68% (lower due to side reactions).

Critical Analysis of Methodologies

Method Advantages Limitations
Conventional Gewald High yield, scalableLong reaction time (4–6 hours)
Microwave Gewald Faster (20 minutes), higher puritySpecialized equipment required
Acyl Chloride Route High efficiency, minimal byproductsHandling corrosive SOCl<sub>2</sub>
Coupling Reagent Route Mild conditionsExpensive reagents, lower yield

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride method preferred due to low reagent costs.

  • Safety : SOCl<sub>2</sub> requires stringent ventilation and PPE.

  • Purification : Recrystallization (ethanol/water) replaces column chromatography for batches >1 kg .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic and Computational Tools

Structural validation for related compounds employs tools like SHELX (for small-molecule refinement) and ORTEP-3 (graphical representation), ensuring accurate conformational analysis .

Biological Activity

Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule notable for its potential biological activities. This compound's structure includes a benzothiophene core, an ethyl ester group, and a 4-tert-butylphenoxyacetylamino substituent, which may contribute to its pharmacological properties.

  • Molecular Formula: C21H25NO4S
  • CAS Number: 303033-04-7
  • Molecular Weight: 375.50 g/mol

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Benzothiophene Core: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 4-tert-butylphenoxyacetyl Group: Reaction with 4-tert-butylphenoxyacetic acid derivatives in the presence of coupling agents.
  • Esterification: Esterification of the carboxylic acid group with ethanol using acid catalysts.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit tumor growth in various cancer models. In a study involving mice, compounds with similar structures reduced the incidence of tumors induced by carcinogens, suggesting potential use in cancer prevention and therapy .

Anti-inflammatory Effects

The compound's structure suggests that it may possess anti-inflammatory properties. Compounds containing phenoxy and benzothiophene moieties have been reported to reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis.

Antioxidant Activity

The presence of the tert-butyl group is known to enhance antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity The compound was tested against benzo[a]pyrene-induced neoplasia in mice, showing a significant reduction in tumor incidence .
Inflammation Model In vitro assays indicated that similar compounds inhibited pro-inflammatory cytokines in macrophages .
Antioxidant Assessment The compound exhibited high radical scavenging activity in DPPH assays, indicating potential as an antioxidant .

Q & A

Q. What are the key considerations for optimizing the synthesis of this benzothiophene derivative?

The synthesis involves multi-step reactions, including:

  • Core formation : Condensation of cyclohexene derivatives with sulfur-containing precursors to form the tetrahydrobenzothiophene core .
  • Functionalization : Introducing the 4-tert-butylphenoxyacetyl group via nucleophilic acyl substitution or coupling reactions (e.g., using DCC/DMAP as catalysts) .
  • Critical parameters : Reaction temperature (typically 60–80°C for amide bond formation), solvent polarity (DMF or THF), and protecting group strategies to prevent side reactions . Contradictions : Some studies report lower yields when using bulkier tert-butyl groups due to steric hindrance; this may require iterative optimization of coupling reagents .

Q. How can structural characterization resolve ambiguities in regiochemistry or stereochemistry?

  • NMR analysis : 1^1H and 13^{13}C NMR can confirm the position of the methyl group at C6 and the tert-butylphenoxyacetyl substitution. Key signals include downfield shifts for the amide NH (~10–12 ppm) and ester carbonyl carbons (~165–170 ppm) .
  • X-ray crystallography : Resolves absolute configuration and confirms the tetrahydrobenzothiophene ring conformation (e.g., chair vs. boat) .
  • Mass spectrometry : High-resolution MS validates molecular formula (C24_{24}H31_{31}NO4_4S) and detects impurities from incomplete esterification .

Advanced Research Questions

Q. What experimental designs are recommended for studying its biological target interactions?

  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity with kinases or proteases, given the compound’s potential as a kinase inhibitor scaffold .
  • Cellular uptake studies : Radiolabel the ethyl ester group with 14^{14}C or use fluorescent tags to track intracellular localization .
  • Control experiments : Compare activity against analogs with modified substituents (e.g., replacing tert-butyl with chloro groups) to establish structure-activity relationships (SAR) .

Q. How can computational modeling guide the analysis of its pharmacokinetic properties?

  • Molecular docking : Predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • ADMET prediction : Tools like SwissADME estimate logP (~4.2) and solubility (<0.1 mg/mL in water), highlighting potential bioavailability challenges .
  • MD simulations : Simulate interactions with lipid bilayers to evaluate passive diffusion across cell membranes .

Q. What strategies address contradictions in reported bioactivity data across similar analogs?

  • Meta-analysis : Compare datasets from studies using identical assay conditions (e.g., IC50_{50} values for kinase inhibition in ATP-competitive vs. allosteric modes) .
  • Orthogonal validation : Confirm activity via orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives from assay-specific artifacts .
  • Crystallographic evidence : Resolve discrepancies by correlating bioactivity with resolved protein-ligand structures (e.g., hydrogen bonding with catalytic lysine residues) .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the ethyl ester group during biological assays?

  • Buffer optimization : Use pH 7.4 phosphate buffers instead of Tris, which may catalyze ester hydrolysis .
  • Prodrug analogs : Synthesize methyl or tert-butyl esters for comparative stability studies .
  • LC-MS monitoring : Quantify hydrolysis products (free carboxylic acid) over time to adjust incubation durations .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

  • DSC/TGA : Detect thermal events (e.g., melting points, decomposition) to identify polymorphs .
  • PXRD : Compare diffraction patterns to reference data for Form I vs. Form II crystals .
  • Raman spectroscopy : Resolve subtle conformational differences (e.g., axial vs. equatorial methyl group orientation) .

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